molecular formula C18H22ClNO2 B1437335 N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline CAS No. 1040688-64-9

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline

Cat. No.: B1437335
CAS No.: 1040688-64-9
M. Wt: 319.8 g/mol
InChI Key: DNSBPOJLCXLVNB-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline is an organic compound with the molecular formula C18H22ClNO2. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chloro-substituted phenoxy group and a propoxyaniline moiety, which contribute to its unique chemical properties.

Scientific Research Applications

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of related compounds involves the mimicking of the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline typically involves the reaction of 4-chloro-2-methylphenol with 2-chloroethylamine hydrochloride to form the intermediate N-(2-chloroethyl)-4-chloro-2-methylphenoxyacetamide. This intermediate is then reacted with 4-propoxyaniline under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-propoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide
  • N-[2-(4-Chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide

Uniqueness

Its structural features, such as the chloro-substituted phenoxy group and propoxyaniline moiety, contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(4-chloro-2-methylphenoxy)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO2/c1-3-11-21-17-7-5-16(6-8-17)20-10-12-22-18-9-4-15(19)13-14(18)2/h4-9,13,20H,3,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSBPOJLCXLVNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCOC2=C(C=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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